5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
This compound belongs to the pyridinecarboxamide family, characterized by a pyridine ring substituted with a 2,6-dichlorobenzyl group at position 1, a chlorine atom at position 5, and an N,N-diethyl carboxamide moiety at position 3. For example, and describe the use of 2,6-dichlorobenzyl bromide for esterification, which proceeds rapidly due to the bromide’s high reactivity . The N,N-diethyl carboxamide group likely enhances lipophilicity, a property observed in related diesters, which dissolve readily in organic solvents .
Properties
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-N,N-diethyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)11-8-15(20)17(24)22(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXVNUOBRFMELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound with significant biological activity. Its molecular formula is and it has a molecular weight of 387.69 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound features several key structural elements that contribute to its biological activity:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
- Pyridine Ring : The pyridine moiety is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.69 g/mol |
| CAS Number | 339024-04-3 |
| Synonyms | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound has significant activity against HeLa (cervical cancer) and U87 (glioblastoma) cells.
Cytotoxicity Studies
In a comparative study, the IC50 values of the compound were determined for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 97.1 |
| U87 | 93.7 |
| EUFA30 (normal) | >300 |
These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity to normal cells, indicating its potential as a therapeutic agent.
The mechanism by which this compound exerts its anticancer effects involves induction of apoptosis in cancer cells. Flow cytometry analyses revealed increased fractions of early and late apoptotic cells upon treatment with the compound. Specifically:
- Early Apoptosis : Up to 9.5% in treated HeLa cells compared to 0.3% in untreated controls.
- Late Apoptosis and Necrosis : Notable increases were also observed, indicating robust apoptotic signaling pathways activated by the compound.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. Its structure allows for interaction with bacterial membranes, potentially disrupting their integrity.
Study on Anticancer Activity
A study published in a peer-reviewed journal assessed the cytotoxic effects of various derivatives of pyridinecarboxamides, including our compound of interest. The findings indicated that:
- Selectivity : The compound demonstrated higher efficacy against cancerous cell lines compared to non-cancerous ones.
- Synergistic Effects : When combined with other chemotherapeutic agents, there was an observed enhancement in cytotoxicity, suggesting potential for combination therapies.
Future Directions
Further research is warranted to explore:
- In vivo Efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its mode of action.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions including substitution, oxidation, and reduction.
| Reaction Type | Description |
|---|---|
| Substitution | Halogen atoms can be replaced with other functional groups. |
| Oxidation | Can yield carboxylic acids or ketones under specific conditions. |
| Reduction | Modifications can convert oxo groups to hydroxyl groups. |
Biology
In biological research, this compound is being investigated for its potential interactions with biomolecules:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Cellular Pathways : It has been used in assays to explore its effects on cellular signaling pathways.
Medicine
The therapeutic potential of this compound is notable:
-
Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating pathways that control cell survival and death.
- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of certain cancer cell lines (e.g., breast cancer cells).
-
Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Case Study : Tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Industrial Applications
Beyond laboratory settings, the compound's unique properties make it valuable in industrial applications:
-
Agrochemicals : It is being explored as a potential ingredient in the formulation of pesticides and herbicides due to its biological activity.
- Example : Its structural characteristics allow for modifications that enhance efficacy against pests while minimizing environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Dichlorobenzyl Group
The 2,6-dichlorobenzyl moiety undergoes nucleophilic substitution under specific conditions. The chlorine atoms at positions 2 and 6 of the benzyl ring exhibit varying reactivity due to steric hindrance and electronic effects.
For example, treatment with sodium hydroxide in aqueous ethanol yields a hydroxyl-substituted benzyl derivative, while ammonia generates an aminated product.
Hydrolysis of the Carboxamide Group
The N,N-diethylcarboxamide group is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid.
-
Acidic Hydrolysis :
Using 6 M hydrochloric acid at elevated temperatures (e.g., 100°C) cleaves the amide bond, producing 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid . -
Basic Hydrolysis :
Aqueous sodium hydroxide (2 M) at reflux yields the carboxylate salt, which can be acidified to isolate the free acid .
Reduction of the Pyridine Ring
The pyridine ring’s oxo group at position 6 can be reduced to a hydroxyl or methylene group.
-
Catalytic Hydrogenation :
Using H2 gas with a palladium catalyst selectively reduces the oxo group to a hydroxyl group without affecting the chlorine substituents. -
Lithium Aluminum Hydride (LiAlH4) :
Reduces the oxo group to a methylene group, yielding 5-chloro-1-(2,6-dichlorobenzyl)-1,6-dihydro-3-pyridinecarboxamide.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs electrophiles to meta positions relative to existing substituents.
-
Nitration :
Reaction with nitric acid (HNO3) in sulfuric acid introduces a nitro group at position 4 of the pyridine ring . -
Halogenation :
Bromine (Br2) in acetic acid adds a bromine atom at position 2 or 4, depending on reaction conditions .
Oxidation Reactions
The oxo group and benzylic positions are prone to oxidation.
-
Oxidation of Benzylic C-H Bonds :
Potassium permanganate (KMnO4) in acidic conditions oxidizes the benzylic methylene group to a ketone, forming a diketone derivative. -
Side Chain Oxidation :
Chromium trioxide (CrO3) in acetic acid oxidizes the N-ethyl groups to carboxylic acids, though this is less common due to steric hindrance .
Coordination Chemistry
The pyridine nitrogen and carbonyl oxygen act as Lewis bases, forming complexes with transition metals.
-
Metal Complexation :
Metal Salt Solvent Complex Structure CuCl2 DMSO Octahedral Cu(II) complex Fe(NO3)3 Ethanol Trigonal bipyramidal Fe(III) complex
These complexes exhibit altered solubility and catalytic properties compared to the parent compound.
Photochemical Reactivity
UV irradiation induces homolytic cleavage of C-Cl bonds, generating radical intermediates.
-
Decarboxylation :
Under UV light (254 nm), the carboxamide group undergoes decarboxylation, releasing CO2 and forming a secondary amine . -
Radical Coupling :
Radicals generated from C-Cl bond cleavage dimerize or react with solvents like methanol to form ether derivatives .
Thermal Degradation
At temperatures >200°C, the compound decomposes via:
-
Dechlorination : Loss of chlorine atoms as HCl gas.
-
Ring Contraction : Pyridine ring rearrangement to form a pyrrole derivative.
Thermogravimetric analysis (TGA) shows a 40% mass loss at 250°C, consistent with these pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
2,6-Dichlorobenzyl Derivatives :
- 5-Chloro-1-(2,6-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339009-08-4): Features an N-methyl carboxamide. Its molecular weight (345.61 g/mol) is lower than the N,N-diethyl variant due to the smaller alkyl group .
- 5-Chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS 339009-06-2): Replaces the carboxamide with a carboxylic acid, reducing lipophilicity .
3,4-Dichlorobenzyl Derivatives :
Variations in the Carboxamide Substituent
- N-Alkyl vs. N-Aryl Groups: N-Allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339008-75-2): The allyl group introduces unsaturation, which could influence reactivity or binding affinity .
Physicochemical Properties
- Lipophilicity :
Esters and carboxamides with 2,6-dichlorobenzyl groups are highly lipophilic, as seen in diesters of leucovorin and folic acid, which dissolve readily in organic solvents . The N,N-diethyl carboxamide in the target compound likely amplifies this property compared to N-methyl or carboxylic acid analogs. - Reactivity :
2,6-Dichlorobenzyl bromide-based syntheses (as in and ) avoid side reactions common with less reactive alkylating agents (e.g., benzyl chloride) . This suggests that the target compound’s synthesis is efficient and high-yielding.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Key Properties
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and key intermediates for synthesizing 5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with halogenated aromatic intermediates. For example, a phenyl intermediate (e.g., 2-chloro-6-methylphenylamine) may undergo acetylation or alkylation to introduce the dichlorobenzyl group. Subsequent cyclization and oxidation steps form the pyridone core. Key intermediates include halogenated acetamides or benzyl-protected precursors. Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) should be optimized using Design of Experiments (DoE) to minimize side products . Purification often requires column chromatography or recrystallization.
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is critical for purity assessment. Structural confirmation relies on Nuclear Magnetic Resonance (NMR; ¹H/¹³C) to verify substituent positions and dihydro-pyridine tautomerism. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹). Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell lines, solvent systems). To address this:
- Conduct a meta-analysis of existing data to identify confounding variables.
- Use standardized protocols (e.g., OECD guidelines) for in vitro assays.
- Perform dose-response curves with internal controls (e.g., reference inhibitors).
- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like ANOVA or Bayesian modeling help quantify uncertainty .
Q. What strategies optimize reaction conditions for scalable synthesis of this compound?
- Methodological Answer : Employ statistical DoE to screen variables (e.g., solvent polarity, temperature, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions for yield and selectivity. For example, a Central Composite Design (CCD) can model interactions between reaction time and temperature. Computational tools (e.g., density functional theory) predict transition states to guide catalyst selection. Process Analytical Technology (PAT) monitors real-time reaction progress via inline spectroscopy .
Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins to prioritize synthesis. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity or steric bulk with bioavailability. Solubility parameters (LogP) are optimized using group contribution methods. Free-energy perturbation (FEP) calculations predict binding affinity changes for modified analogs .
Q. What methodological approaches are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking of degradation products (e.g., hydrolysis of the carboxamide group). Liquid Chromatography-Mass Spectrometry (LC-MS) identifies oxidative or photolytic byproducts. Buffer systems (pH 1.2–7.4) simulate gastrointestinal conditions. Kinetic modeling (e.g., Arrhenius equation) extrapolates shelf-life .
Q. How can solubility challenges in formulation for in vivo studies be addressed?
- Methodological Answer : Use co-solvent systems (e.g., PEG 400/water) or cyclodextrin inclusion complexes to enhance aqueous solubility. Salt formation (e.g., hydrochloride) improves crystallinity. Nanoformulations (liposomes or micelles) increase bioavailability. Solubility parameters (Hansen Solubility Parameters) guide solvent selection. In silico tools like COSMO-RS predict solubility in mixed solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
